Isomyristicin

Description

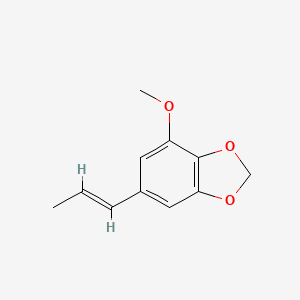

Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-5-9(12-2)11-10(6-8)13-7-14-11/h3-6H,7H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHUZAAUGHUHIDS-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CC1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/C1=CC2=C(C(=C1)OC)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317803 | |

| Record name | Isomyristicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Isomyristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

18312-21-5, 487-62-7 | |

| Record name | Isomyristicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18312-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (E)-4-Methoxy-6-(propen-1-yl)-1,3-benzodioxole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018312215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isomyristicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-4-methoxy-6-(propen-1-yl)-1,3-benzodioxole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.347 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isomyristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

44 - 45 °C | |

| Record name | Isomyristicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035275 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Isolation, Characterization, and Synthesis Methodologies

Advanced Isolation Techniques for Isomyristicin from Natural Sources

This compound is typically isolated from plants where it occurs naturally, such as nutmeg (Myristica fragrans) and certain members of the Apiaceae family like parsley (Petroselinum crispum) and dill (Anethum graveolens). hmdb.cajyoungpharm.org The isolation process generally involves initial extraction of the plant material to obtain a crude extract or essential oil, followed by purification steps to isolate this compound from other co-occurring compounds.

Chromatographic Separation Methods (e.g., High-Performance Liquid Chromatography)

Chromatographic techniques are essential for separating this compound from complex mixtures obtained from natural sources. High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. biosynth.comshimadzu.comchromtech.comopenaccessjournals.comwikipedia.org HPLC separates compounds based on their differential interactions with a stationary phase and a mobile phase as they travel through a column. shimadzu.comchromtech.comopenaccessjournals.com The choice of stationary phase (e.g., reversed-phase or normal-phase silica) and mobile phase composition is optimized to achieve effective separation of this compound from other components in the extract. chromtech.comwikipedia.org The separated compounds are detected as they elute from the column, often using UV-Vis detectors or mass spectrometers. shimadzu.comopenaccessjournals.comwikipedia.org

Other chromatographic methods, such as thin-layer chromatography (TLC) and column chromatography using adsorbents like silica (B1680970) gel, are also employed in the isolation and purification of this compound, often as preliminary steps before using more advanced techniques like HPLC. anjs.edu.iqanjs.edu.iq

Extraction and Purification Strategies

Various extraction methods are utilized to obtain this compound-containing extracts from plant materials. These include steam distillation, which is commonly used to isolate essential oils from aromatic plants like nutmeg. jyoungpharm.organjs.edu.iqresearchgate.net Solvent extraction, using solvents such as ethanol (B145695), hexane, chloroform, or ether, is another common approach to obtain crude extracts containing this compound. anjs.edu.iqanjs.edu.iqresearchgate.net Soxhlet extraction with solvents like methanol (B129727) has also been reported. anjs.edu.iqanjs.edu.iq

Following extraction, purification strategies are necessary to isolate this compound in a relatively pure form. These strategies often involve a combination of techniques. Liquid-liquid extraction can be used to partition this compound between immiscible solvents, helping to remove unwanted components. anjs.edu.iqmdma.chsciencemadness.org Distillation, particularly steam distillation or vacuum distillation, can be employed to separate compounds based on their boiling points. jyoungpharm.orgresearchgate.netsciencemadness.org Column chromatography, as mentioned earlier, is a crucial purification step, allowing for the separation of this compound from other compounds based on their differing affinities for the stationary phase. anjs.edu.iqanjs.edu.iq Repeated purification steps, potentially using different chromatographic modes, may be necessary to achieve high purity. researchgate.net

Example Isolation Data Representation (Illustrative Placeholder)

Research findings on isolation often include details about the plant source, extraction method, yield, and purity at various stages. While specific data for this compound isolation across different studies would vary, a typical representation might involve tables detailing:

| Plant Source | Extraction Method | Solvent(s) | Crude Extract Yield (%) | Purification Method(s) | This compound Purity (%) |

| Myristica fragrans (Nutmeg) | Steam Distillation | N/A | [Yield Range] | Column Chromatography, HPLC | [Purity Range] |

| Petroselinum crispum (Parsley) | Solvent Extraction | [Solvent(s)] | [Yield Range] | Liquid-Liquid Extraction, Column Chromatography | [Purity Range] |

(Note: Interactive data tables are not directly supported in this format. The table above provides a static representation of how isolation data is typically presented in research.)

Structural Elucidation Methodologies

Determining the chemical structure of isolated this compound is a critical step. This is primarily achieved through spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic compounds like this compound. nih.govhyphadiscovery.comwustl.edund.edursc.org By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the connectivity and arrangement of atoms within the molecule. hyphadiscovery.comrsc.org

Typically, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used. Proton NMR (¹H NMR) provides information about the different types of hydrogen atoms and their environments, including their chemical shifts, splitting patterns, and integration, which corresponds to the number of protons. Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of the molecule. nd.edunih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is another indispensable technique for the analysis and structural elucidation of volatile and semi-volatile compounds like this compound. biosynth.comresearchgate.netnih.govresearchgate.netcurrenta.dethermofisher.commdpi.com GC separates components of a mixture based on their boiling points and interaction with the stationary phase in a capillary column. mdpi.com As each separated component elutes from the GC column, it enters a mass spectrometer. currenta.dethermofisher.commdpi.com

In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). currenta.de Electron ionization (EI) is a common ionization method for GC-MS, which typically causes fragmentation of the molecule. currenta.de The pattern of fragment ions, along with the molecular ion peak, provides a unique mass spectrum that can be used as a fingerprint for identification and to deduce structural features. nih.govcurrenta.de Comparing the obtained mass spectrum to spectral libraries (e.g., NIST) can help identify known compounds like this compound. researchgate.net High-resolution mass spectrometry can provide accurate mass measurements, allowing for the determination of the elemental composition of the molecular ion and fragments, further aiding structural confirmation. currenta.dethermofisher.com GC-MS can also be used for quantitative analysis of this compound in a sample. anjs.edu.iqanjs.edu.iqacs.org

Chemoenzymatic and Total Synthesis of this compound and its Analogues

While this compound is found in nature, synthetic routes have also been developed for its preparation and the synthesis of its analogues. Total synthesis involves constructing the molecule from simpler precursors through a series of chemical reactions.

One approach to synthesizing this compound involves the isomerization of myristicin (B1677595). sciencemadness.orgerowid.orgrasayanjournal.co.inias.ac.inmdma.ch Myristicin, which is also present in nutmeg and other plants, differs from this compound in the position of the double bond in the side chain (allyl vs. propenyl). jyoungpharm.orgnih.govthegoodscentscompany.comnih.gov Base-catalyzed isomerization, often using alcoholic potassium hydroxide (B78521), can convert the allyl group of myristicin to the propenyl group of this compound. sciencemadness.orgerowid.orgrasayanjournal.co.inias.ac.inmdma.ch This is a common method for preparing this compound from readily available myristicin. sciencemadness.orgmdma.ch

Synthesis of analogues of this compound often involves similar strategies, starting from related phenylpropene precursors or building the methylenedioxybenzene core and attaching the modified side chain. For example, the synthesis of myristicinaldehyde, a related compound, can be achieved by converting this compound to a Schiff base followed by hydrolysis. mdma.chcdnsciencepub.comcdnsciencepub.com This demonstrates how the this compound structure can serve as a building block for synthesizing related compounds.

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations. While the search results did not provide specific examples of chemoenzymatic synthesis directly applied to this compound itself, this approach is used in the synthesis of other complex molecules, including natural products and their analogues. nih.govotago.ac.nz Enzymes can be employed to catalyze specific steps in a synthetic route, often offering advantages such as high selectivity (chemo-, regio-, and stereoselectivity) and milder reaction conditions compared to traditional chemical methods. This approach could potentially be explored for the synthesis of this compound or its stereoisomers if specific enzymatic transformations are identified that facilitate key steps in the synthesis.

Example Synthesis Scheme Description (Conceptual)

A simplified representation of the isomerization of myristicin to this compound could be described as:

Myristicin (allyl side chain) --(Base Catalyst, e.g., KOH in Ethanol)--> this compound (propenyl side chain)

More complex synthesis of analogues would involve multiple steps, each with specific reagents and conditions, often depicted using standard chemical reaction schemes showing reactants, products, and reaction conditions over arrows.

Myristicin Isomerization Pathways to this compound

The primary method for obtaining this compound involves the isomerization of myristicin. This process shifts the double bond in the allyl side chain of myristicin to form the propenyl side chain characteristic of this compound. Base-catalyzed isomerization is a common method for this conversion. mdma.chcdnsciencepub.comsciencemadness.org For instance, refluxing myristicin in absolute ethanol with potassium hydroxide for an extended period, such as 24 hours, can yield this compound. sciencemadness.org This reaction can produce a mixture of cis and trans isomers of this compound, although the trans isomer is often the predominant product under standard conditions. mdma.ch Early work confirmed that heating myristicin with alcoholic potassium hydroxide resulted in a quantitative yield of this compound. sciencemadness.org

Semisynthetic and Total Synthesis Routes to this compound

While isomerization of myristicin is a key route, semisynthetic and total synthesis approaches to this compound and its derivatives have also been explored. Semisynthesis often starts from naturally available myristicin, converting it through chemical reactions to this compound or further modified compounds. cdnsciencepub.comscispace.com For example, this compound obtained from myristicin can be used as a starting material for the synthesis of other compounds, such as myristicinaldehyde, via conversion to a Schiff base followed by hydrolysis. cdnsciencepub.commdma.ch

Total synthesis routes to myristicin, which could theoretically be adapted or modified to produce this compound, have also been reported. One route involved using the monoallyl ether of 3-methoxy catechol, followed by Claisen rearrangement and reaction with methylene (B1212753) iodide to form myristicin. mdma.ch Another synthesis of myristicin utilized eugenol (B1671780) as a starting material. mdma.ch While these routes specifically describe myristicin synthesis, the isomerization step could subsequently yield this compound.

Research has also explored the synthesis of myristicin ketone from myristicin, involving the conversion of the allyl group to a ketone. This process included reactions such as oxymercuration-demercuration of the olefin using mercury acetate (B1210297) and sodium borohydride, followed by oxidation of the resulting alcohol. scispace.com

Derivatization and Analogue Synthesis for Activity Modulation

The synthesis of derivatives and analogues of this compound is undertaken to explore compounds with potentially altered or enhanced biological activities. This compound can serve as a precursor for the synthesis of various compounds. For instance, trans-isomyristicin has been used in the synthesis of 3-methoxy-4,5-methylenedioxy amphetamine (MMDA) through a three-step process involving conversion to β-nitro this compound and subsequent reduction. erowid.orgmdma.ch

Studies have also focused on synthesizing derivatives from myristicin, which would involve this compound as an intermediate or related compound. An example is the synthesis of a novel chalcone (B49325) derivative from myristicin, characterized by techniques like GC-MS, IR, and 1H-NMR. rasayanjournal.co.in These derivatization efforts aim to create compounds with specific properties, such as potential interactions with molecular targets like Heat Shock Protein 90 (HSP90A), Prostaglandin Synthase 2 (PTGS2), and Dihydroorotate Dehydrogenase (DHODH). rasayanjournal.co.in

Analytical Quantification and Detection Techniques for this compound

Accurate identification and quantification of this compound in various matrices are crucial for research and analysis. A range of analytical techniques are employed for this purpose.

Chromatographic Assays (e.g., Ultra-Performance Liquid Chromatography, GC-MS)

Chromatographic methods, particularly Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-Performance Liquid Chromatography (UPLC), are widely used for the analysis of this compound. GC-MS is effective for separating and identifying volatile and semi-volatile compounds like this compound in complex mixtures such as essential oils. researchgate.netnih.govresearchgate.netresearchgate.netfarmaciajournal.com GC-MS analysis has identified (E)-isomyristicin as a major component in the essential oil of certain plants, such as Pleurospermum amabile, where it constituted a significant percentage (32.2%) of the identified compounds. researchgate.netnih.gov GC-MS can also reveal the presence of both E and Z isomers of this compound. rasayanjournal.co.in

UPLC, often coupled with photodiode array detection (UPLC-PDA) or mass spectrometry (LC-MS), is another powerful technique for the quantification and identification of this compound and its metabolites. nih.govd-nb.infomdpi.com UPLC methods involve specific gradients of mobile phases, such as acetonitrile (B52724) and water with acidic modifiers, and specialized columns like C18 or Phenyl-Hexyl columns, to achieve effective separation. nih.govd-nb.infomdpi.com UPLC-PDA allows for the quantification of compounds by comparing peak areas to calibration curves of reference standards, while LC-MS provides additional structural information through mass analysis. nih.govd-nb.info

Data from GC-MS analysis of Pleurospermum amabile essential oil illustrates the relative abundance of (E)-isomyristicin:

| Compound | Percentage (%) |

| (E)-isomyristicin | 32.2 |

| (E)-isoapiol | - |

| Methyl eugenol | - |

| (E)-isoelemicin | - |

| Other compounds | - |

Note: The percentages for other compounds were not specified as major components in the provided text, only that 52 compounds were identified in total and (E)-isomyristicin was a major component. researchgate.netnih.gov

Another study using GC-MS on the seeds of Pycnocycla aucherana found trans-isomyristicin to be a major component. farmaciajournal.com

| Plant Part | Major Components | Percentage (%) |

| Seeds | trans-isomyristicin | 29.9 |

| Seeds | Isoelemicin | 16.1 |

| Seeds | β-pinene | 13.5 |

| Seeds | Linalyl acetate | 9.8 |

| Fruits | ρ-cymene | 21.7 |

| Fruits | α-phellandrene | 9.0 |

| Fruits | Spathulenol | 6.3 |

| Fruits | β-eudesmol | 6.0 |

GC-MS analysis of P. bashagardiana essential oil also identified cis-isomyristicin as a main constituent. researchgate.net

| Component | Percentage (%) |

| Myristicin | 31.8 |

| cis-Isomyristicin | 12.2 |

| (E)-beta-Ocimene | 8.5 |

Method Validation and Performance Metrics in Analytical Chemistry

Method validation in analytical chemistry ensures that a method is suitable for its intended purpose, providing reliable and accurate results. Key performance metrics include accuracy, precision, sensitivity, selectivity, linearity, limit of detection (LOD), and limit of quantification (LOQ). While the search results mention analytical techniques like UPLC and GC-MS used for this compound analysis, detailed method validation protocols and specific performance metrics for this compound quantification were not extensively provided. However, the use of calibration curves in UPLC-PDA analysis for quantification implies the establishment of linearity and likely consideration of sensitivity. nih.govd-nb.info Certificates of analysis for trans-isomyristicin standards indicate purity determination using HPLC, suggesting validated chromatographic methods are employed for quality control. lgcstandards.com

Biological Activities and Pharmacological Mechanisms

Antimicrobial and Antifungal Efficacy Studies

Studies have investigated the effectiveness of isomyristicin and extracts containing it against a range of microorganisms, including fungi and bacteria. researchgate.netbch.roredalyc.org

Inhibition of Fungal Growth and Cellular Integrity Modulation

This compound has shown the ability to inhibit fungal growth. redalyc.orgnih.gov The mechanism of action of some phenylpropenes, including myristicin (B1677595) (an isomer of this compound), is thought to involve their lipophilic nature, allowing them to integrate into fungal cell membranes. redalyc.org This integration can alter the fluidity and permeability of the cell membrane, potentially disrupting cellular integrity. redalyc.orgmdpi.comfrontiersin.org Fungal cell walls and membranes are essential for maintaining cellular integrity and protecting against environmental stresses. mdpi.comfrontiersin.orgnih.gov Modulation of these structures can lead to impaired growth and cell death. mdpi.comfrontiersin.org

Research on nutmeg extract, which contains myristicin, suggested it induced a necrotic type of death in yeast cells, indicating a similar effect on phytopathogenic fungi. mdpi.com

Mechanisms of Ergosterol (B1671047) Biosynthesis Inhibition

Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in human cells. patsnap.comnih.gov Its biosynthesis is a crucial target for antifungal agents. patsnap.comnih.govnih.govfrontiersin.org Inhibition of enzymes in the ergosterol pathway disrupts membrane integrity and function, leading to cell death. patsnap.comnih.govfrontiersin.org

While some antifungal agents like azoles inhibit lanosterol (B1674476) 14-alpha-demethylase (Erg11) in the ergosterol pathway, leading to the accumulation of toxic sterols and depletion of ergosterol, studies on nutmeg extract (containing myristicin) suggest a different, potentially more complex mechanism. mdpi.compatsnap.comnih.govfrontiersin.org Research indicated that sterol C-24 methyltransferase (encoded by ERG6) and/or downstream metabolites might be targeted by nutmeg extract. mdpi.com This suggests that this compound, as a component potentially present in such extracts, might influence ergosterol biosynthesis through mechanisms distinct from typical azole antifungals. mdpi.com

Spectrum of Activity against Pathogenic Microorganisms

Studies have explored the activity of this compound and related compounds against various pathogenic microorganisms. Essential oils containing this compound have demonstrated antimicrobial activity against bacteria and fungi. researchgate.netbch.roresearchgate.net For instance, essential oil from Pycnocycla bashagardiana, containing this compound, showed antimicrobial activity against tested microorganisms. researchgate.net Another study on Piper sarmentosum extracts, where myristicin was a major constituent, revealed potent inhibition against certain rice pathogenic fungi and antibacterial activity against rice pathogenic bacteria. researchgate.netsci-hub.st While direct studies on the spectrum of activity solely for isolated this compound are less detailed in the provided context, the presence of this compound in extracts with known antimicrobial effects suggests its potential contribution to this broad-spectrum activity. researchgate.netbch.roresearchgate.net The spectrum of antimicrobial activity can vary greatly depending on the compound and the specific microorganism. nuzyra.comlibretexts.orgnih.gov

Antioxidant Properties and Mechanisms of Action

This compound has been noted for its potential antioxidant activity. dntb.gov.ua Antioxidants play a crucial role in protecting cells from damage caused by reactive species. nih.govmdpi.comresearchgate.netmdpi.com

Lipid Peroxidation Modulation

Lipid peroxidation is a process where free radicals damage lipids, particularly in cell membranes, leading to cellular dysfunction and death. google.comnih.govfrontiersin.org Antioxidants can modulate lipid peroxidation by scavenging reactive species and preventing or reducing this damage. google.comnih.govfrontiersin.orgmdpi.com this compound's antioxidant properties suggest it may play a role in modulating lipid peroxidation, potentially contributing to protective effects against oxidative stress-induced damage. google.comnih.govfrontiersin.orgmdpi.com

Reactive Species Scavenging Mechanisms

Reactive oxygen species (ROS) and reactive nitrogen species (RNS) are unstable molecules that can cause oxidative damage. nih.govmdpi.comresearchgate.net Organisms have evolved scavenging systems, both enzymatic and non-enzymatic, to neutralize these species. nih.govmdpi.comresearchgate.netmdpi.comfrontiersin.org Non-enzymatic antioxidants, such as flavonoids and other phenolic compounds, can directly scavenge free radicals. nih.govmdpi.comresearchgate.netfrontiersin.orgfrontiersin.org this compound, as a phenylpropene, may contribute to reactive species scavenging through similar mechanisms, donating electrons or hydrogen atoms to stabilize free radicals. nih.govmdpi.comresearchgate.netfrontiersin.orgfrontiersin.org This scavenging ability is a key mechanism by which antioxidants exert their protective effects against oxidative stress. nih.govmdpi.comresearchgate.netmdpi.comfrontiersin.org

Anti-inflammatory Effects and Immunomodulatory Pathways

Studies have indicated that this compound, and its isomer Myristicin, possess anti-inflammatory properties, influencing various components of the immune response.

Modulation of Inflammatory Mediators (e.g., Prostaglandins)

While direct studies specifically detailing this compound's modulation of prostaglandins (B1171923) are limited in the provided search results, research on Myristicin, a closely related compound often found alongside this compound, provides insights into potential mechanisms. Myristicin has been shown to inhibit inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-α (TNF-α). researchgate.netnih.govnih.gov The modulation of such mediators is a key aspect of the anti-inflammatory response and can be linked to pathways involving eicosanoids, which include prostaglandins. Prostaglandins are known to increase the sensitivity of nociceptors, and inhibiting their synthesis is a mechanism employed by some anti-inflammatory agents. derangedphysiology.com

Cellular Immune Response Modulation (e.g., Neutrophil and Macrophage Activity)

This compound and Myristicin have been reported to influence the activity of key immune cells, specifically neutrophils and macrophages. Myristicin has been shown to suppress the migration and proliferation of neutrophils and macrophages. researchgate.net Furthermore, in studies using stimulated macrophages, Myristicin significantly inhibited the production of a range of inflammatory mediators, including interleukin (IL)-6, IL-10, interferon inducible protein-10 (IP-10), monocyte chemotactic protein (MCP)-1, MCP-3, granulocyte-macrophage colony-stimulating factor (GM-CSF), macrophage inflammatory protein (MIP)-1α, MIP-1β, and leukemia inhibitory factor (LIF). nih.govnih.gov These effects suggest a role in modulating the cellular immune response by reducing the output of signaling molecules that regulate the activity and recruitment of these immune cells.

Dendritic Cell Signaling Pathway Interactions

Investigations into the immunomodulatory properties of compounds found in medicinal plants have included this compound. One study examining compounds from Bhutanese medicinal plants for their immunomodulatory effects using a murine dendritic cell (DC) line included this compound. mdpi.commdpi.com While the study highlighted that another compound tested, bergapten (B1666803), exhibited immunosuppressive properties by down-regulating gene and protein expression of MHC-I and other co-stimulatory molecules, it noted that both this compound and bergapten showed low cytotoxicity against normal cells and suggested that their mechanisms of action involve modulating DC activity. mdpi.commdpi.com Although specific signaling pathway interactions for this compound on dendritic cells were not explicitly detailed in the provided snippets, this research indicates a potential for this compound to influence the function of these crucial antigen-presenting cells, which play a vital role in initiating and shaping adaptive immune responses.

Antiproliferative and Anticancer Mechanisms

This compound and Myristicin have demonstrated antiproliferative and anticancer effects through the induction of apoptosis and the modulation of DNA damage response pathways.

Apoptosis Induction Pathways (e.g., Mitochondrial Membrane Potential Alteration, Cytochrome C Release, Caspase-3 Activation, PARP Cleavage, DNA Fragmentation)

A significant mechanism by which this compound and Myristicin exert their anticancer effects is through the induction of apoptosis, or programmed cell death, in cancer cells. Research on Myristicin has shown its ability to induce apoptotic death in various cancer cell lines, including human leukemia K562 cells and human neuroblastoma SK-N-SH cells. researchgate.netnih.gov The process of apoptosis induced by these compounds involves key events within the cell. These include alterations in the mitochondrial membrane potential, leading to the release of cytochrome c from the mitochondria into the cytosol. researchgate.netnih.govresearchgate.net The release of cytochrome c is a critical step in activating the caspase cascade, a series of proteases that execute the apoptotic program. Specifically, activation of caspase-3, a key executioner caspase, has been observed. researchgate.netnih.govresearchgate.net Activated caspases, including caspase-3, then cleave various cellular substrates, including poly (ADP-ribose) polymerase (PARP), a nuclear enzyme involved in DNA repair. Cleavage of PARP is considered a hallmark of apoptosis. researchgate.netresearchgate.net Ultimately, these events lead to DNA fragmentation, the breakdown of genomic DNA into smaller fragments, a characteristic feature of cells undergoing apoptosis. researchgate.net Additionally, studies have shown that Myristicin can influence the balance of pro- and anti-apoptotic proteins, such as decreasing the expression of anti-apoptotic Bcl-2 and increasing the expression of pro-apoptotic Bax at both the protein and mRNA levels in hepatic carcinoma cells, further promoting the apoptotic pathway. nih.gov

DNA Damage Response Gene Regulation

Beyond inducing apoptosis, Myristicin has also been shown to impact DNA damage response (DDR) pathways. Research indicates that Myristicin can down-regulate genes involved in DDR pathways in human leukemia K562 cells. researchgate.net These pathways are crucial for maintaining genomic integrity by detecting and repairing DNA lesions. The down-regulation of genes associated with processes such as nucleotide excision repair, double-strand break repair, and DNA damage signaling and stress response suggests that Myristicin may impair the ability of cancer cells to repair damaged DNA. researchgate.net This impairment could potentially enhance the effectiveness of other DNA-damaging agents or contribute to the accumulation of unrepaired DNA damage, ultimately leading to cell death. The DNA damage response involves complex mechanisms, including the regulation of gene expression to control the synthesis of repair enzymes and signaling molecules. nih.govmdpi.comebi.ac.ukfrontiersin.org By down-regulating genes in these pathways, Myristicin may interfere with the cell's ability to mount an effective response to DNA damage.

Molecular Targets and Signaling Cascade Modulation

While myristicin has been reported to interact with numerous enzymes and signaling pathways wikipedia.org, specific detailed research focusing solely on this compound's modulation of key cascades such as STAT3, PI3K/AKT, MAPK/ERK, COX-2/PGE2, and β-Catenin is limited in the currently available literature. Studies on related compounds or general cellular processes provide context for potential areas of investigation. For instance, myristicin has been noted for potential interactions with GABA receptors researchgate.net and for exhibiting apoptotic and hepatoprotective functions nih.gov. The metabolism of myristicin has also been linked to cellular toxicity researchgate.net. However, direct experimental data explicitly delineating this compound's impact on the STAT3, PI3K/AKT, MAPK/ERK, COX-2/PGE2, or β-Catenin signaling pathways were not prominently found in the examined research.

Neuropharmacological and Central Nervous System Interactions

The neuropharmacological interactions of this compound are an area of interest, particularly concerning its potential conversion to psychoactive metabolites.

The hypothesis that alkenylbenzenes like myristicin and its isomer, this compound, can be metabolically converted in vivo to psychoactive amphetamine derivatives such as MMDA (3-methoxy-4,5-methylenedioxyamphetamine) has been explored researchgate.netresearchgate.netcuni.cz. One proposed biochemical mechanism for the formation of amphetamine derivatives from myristicin involves prior isomerisation to this compound, followed by the addition of ammonia (B1221849) or an amine across the double bond cuni.cz. Myristicin is metabolized in the liver by cytochrome P450 enzymes, and its hepatic biotransformation can generate metabolites, including the potentially psychedelic MMDA researchgate.net. CYP1A1 is identified as a main enzyme responsible for myristicin's bioactivation researchgate.net. Another study also indicates that myristicin could be metabolized into MMDA, which possesses psychedelic properties researchgate.net. However, it is important to note that reliable and reproducible evidence confirming the presence of such nitrogenous metabolites from myristicin in human in vivo studies has been described as equivocal cuni.cz. Studies in laboratory animals have reported the conversion of naturally occurring allylbenzenes into tertiary aminopropiophenones, which are identified as urinary nitrogen-containing metabolites cuni.cz.

Biotransformation, particularly involving cytochrome P450 enzymes, plays a role in the metabolism of alkenylbenzenes like myristicin, potentially leading to the formation of active metabolites, including hypothesized amphetamine derivatives researchgate.netresearchgate.net. The metabolic activation of myristicin has been explored, with studies suggesting that enzymes like CYP1A1 and CYP1A2 are involved in its biotransformation researchgate.netresearchgate.net. This enzymatic processing is considered central to the potential conversion pathways that could yield psychoactive compounds like MMDA from myristicin or this compound researchgate.netresearchgate.netcuni.cz.

Research has indicated that myristicin, an isomer of this compound, acts as a weak inhibitor of monoamine oxidase nih.gov. Monoamine oxidases (MAOs), specifically MAO-A and MAO-B, are enzymes that play a crucial role in the metabolism of monoamine neurotransmitters wikipedia.orgnih.gov. Inhibition of these enzymes can lead to increased levels of neurotransmitters in the brain nih.gov. While this finding is reported for myristicin, it suggests a potential area for investigation regarding the MAO inhibitory potential of this compound, given their structural similarity.

Role of Biotransformation in Amphetamine Derivative Formation

Other Investigated Biological Activities

Beyond neuropharmacological effects, other biological activities of this compound have been explored.

(E)-Isomyristicin has been investigated for its potential antimalarial activity. Studies on the Bhutanese medicinal plant Pleurospermum amabile have led to the isolation of several compounds, including (E)-isomyristicin, which were then evaluated for biological activities, including antimalarial effects researchgate.netuow.edu.aujcu.edu.au. The essential oil of this plant, containing (E)-isomyristicin, has shown antiplasmodial activities against both chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum jcu.edu.au. While another isolated compound, oxypeucedanin (B192039) methanolate, demonstrated the best antimalarial activity in one study, (E)-isomyristicin was identified and tested as a constituent researchgate.net.

This compound: A Review of its Biological Activities with a Focus on Hepatoprotective and Anthelmintic Effects

This compound is a phenylpropanoid compound found in various plant species. This article focuses on the documented biological activities of this compound, specifically its hepatoprotective mechanisms and anthelmintic effects, based on available research findings.

Metabolism, Pharmacokinetics, and Bioactivation Pathways

Absorption, Distribution, Metabolism, and Excretion (ADME) Research

While comprehensive toxicokinetic and ADME studies specifically on myristicin (B1677595) are noted as limited, existing research provides insights into its metabolic fate in various species. nih.gov

In Vitro and In Vivo Metabolic Fate of Myristicin and Isomyristicin

Studies indicate that myristicin is generally well absorbed following oral exposure and undergoes extensive metabolism. nih.gov In both in vitro and in vivo studies in rats, two key metabolites identified were 5-allyl-1-methoxy-2,3-dihydroxybenzene and 1′-hydroxymyristicin. nih.gov Enzymatic hydrolysis of urine samples suggested that these metabolites are excreted in conjugated forms. nih.gov Myristicin, 1′-hydroxymyristicin, and most of their metabolites have been found to be primarily excreted in urine. researchgate.net Allyl and methylenedioxy groups are indicated as the major sites of metabolism for myristicin and 1′-hydroxymyristicin. researchgate.net Myristicin forms approximately 10 metabolites through various reactions including reduction, demethylation, hydroxylation, ring formation, ring-opening, and conjugate formation. researchgate.net

Organ-Specific Biotransformation Processes

Research using microsomal protein preparations from different organs in rats and humans has shown that the liver is the primary organ capable of converting myristicin to microsomal metabolites. nih.govresearchgate.net Metabolism of myristicin was not detected in microsomes from the small intestine, lung, or kidney in either species under the tested conditions. nih.gov In incubations with both rat and human liver microsomes, metabolites such as 2′,3′-dihydroxymyristicin (DHM), 3′-hydroxymyristicin (3HM), 1′-hydroxymyristicin (HM), and 5-allyl-2,3-dihydroxyanisole (DHA) were formed. nih.gov

Biotransformation Enzymes and Pathways

The metabolism of myristicin involves both Phase I and Phase II biotransformation reactions, catalyzed by various enzyme systems. wikipedia.orgderangedphysiology.comnih.gov

Cytochrome P450 (CYP) Mediated Biotransformation (e.g., CYP1A1, CYP1A2, CYP3A4)

Cytochrome P450 enzymes play a significant role in the hepatic metabolism of myristicin. nih.govmdpi.com Studies investigating the human liver cytochrome P450 enzymes involved in the transformation of myristicin to its major metabolite, 5-allyl-1-methoxy-2,3-dihydroxybenzene, have provided evidence for the involvement of CYP3A4 and CYP1A2. nih.gov The formation of this major metabolite was well correlated with CYP3A4 activity in human liver microsomes. nih.gov Selective inhibitors of CYP3A enzymes, such as gestodene (B1671452) and ketoconazole, markedly inhibited the microsomal oxidation of myristicin to this metabolite. nih.gov Antibodies against CYP3A4 and CYP1A2 also showed inhibitory effects. nih.gov Purified bacterial recombinant CYP3A4 and CYP1A2 were shown to catalyze the oxidation of myristicin to 5-allyl-1-methoxy-2,3-dihydroxybenzene. nih.gov

The metabolic activation of myristicin, particularly the formation of 1'-hydroxymyristicin, has been shown to be mainly mediated by CYP1A1. researchgate.netnih.gov While myristicin has shown some inhibitory effect on human CYP2E1, CYP2C19, and CYP1A2, its strongest inhibitory effect was observed on CYP1A2. researchgate.net Myristicin has also been shown to induce the activity of certain CYP enzymes, including CYP1A1/1A2, CYP2B1/2B2, and CYP2E1, in a dose-dependent manner in rats. nih.govnih.gov In mouse cells, myristicin was found to induce CYP1A1. nih.gov

Oxidative Metabolic Pathways (e.g., Hydroxylation, Epoxidation, Dehydration, Ring-Opening)

Phase I metabolic reactions of myristicin include oxidative processes such as dehydration, hydroxylation, and ring-opening of the dioxolane ring. researchgate.net Hydroxylation, particularly at the 1'-position of the allyl side chain, is a primary bioactivation pathway of myristicin, leading to the formation of 1'-hydroxymyristicin. nih.govd-nb.info Epoxidation of the double bond in the allyl side chain is another potential oxidative pathway, yielding a 2,3-epoxide. nih.govd-nb.info While this epoxide can form DNA adducts in vitro, rapid detoxification by other enzymes in vivo may prevent the formation of detectable levels of DNA adducts. nih.govd-nb.info Ring-opening of benzodioxole structures can also occur during metabolism. researchgate.netmdpi.comdss.go.th

Conjugation Reactions (e.g., Glucuronidation, Sulfation, Glutathione (B108866), N-acetylcysteine)

Phase II metabolic reactions involve the conjugation of myristicin and its metabolites with polar molecules, increasing their water solubility and facilitating excretion. wikipedia.orgderangedphysiology.comresearchgate.net Conjugation reactions of myristicin metabolites include glucuronidation and conjugation with N-acetylcysteine and glutathione. researchgate.netnih.govd-nb.info

Glucuronidation is a detoxification pathway for 1'-hydroxymyristicin. nih.govd-nb.info Sulfation of 1'-hydroxymyristicin represents a bioactivation pathway, leading to the formation of 1'-sulfoxymyristicin, which is considered an ultimate carcinogenic metabolite. nih.govd-nb.info

Conjugation with glutathione is another detoxification route for reactive metabolites, such as the 1'-sulfoxy metabolites. nih.govd-nb.info These glutathione conjugates can then be further processed to form mercapturic acids, including N-acetylcysteine conjugates. nih.govd-nb.infonih.gov The myristicin-N-acetylcysteine adduct has been identified, and its formation resulting from myristicin bioactivation has been closely associated with myristicin toxicity. researchgate.netnih.gov Supplementation with N-acetylcysteine has shown protective effects against the cytotoxicity induced by myristicin and 1'-hydroxymyristicin in primary mouse hepatocytes. researchgate.netnih.gov

Formation of Reactive Metabolites and DNA Adducts

The metabolic transformation of this compound can lead to the formation of reactive metabolites capable of interacting with cellular components, including DNA. This process is central to understanding the potential genotoxicity and carcinogenicity associated with exposure to this compound.

Formation of Carcinogenic Metabolites (e.g., 1′-Hydroxymyristicin, 1′-Sulfoxymyristicin)

A primary pathway for the bioactivation of this compound involves the 1′-hydroxylation of its alkene side chain, yielding 1′-hydroxymyristicin. This metabolic step is primarily catalyzed by cytochrome P450 enzymes, with CYP1A1 identified as a key enzyme involved in the formation of 1′-hydroxymyristicin d-nb.infonih.govresearchgate.net. 1′-Hydroxymyristicin is considered a proximate carcinogenic metabolite nih.gov.

Following its formation, 1′-hydroxymyristicin can undergo further metabolism through competing pathways: detoxification or further bioactivation. Detoxification primarily occurs through conjugation with glucuronic acid. Conversely, bioactivation proceeds via sulfation, catalyzed by sulfotransferase enzymes in the presence of PAPS (3′-phosphoadenosine-5′-phosphosulfate) as a cofactor, leading to the formation of 1′-sulfoxymyristicin d-nb.infonih.gov.

1′-Sulfoxymyristicin is considered the ultimate carcinogenic metabolite. This reactive sulfate (B86663) ester is unstable in an aqueous environment and can readily react with nucleophilic sites in biological macromolecules, such as DNA, RNA, and proteins d-nb.infonih.gov. The formation of 1′-sulfoxymyristicin is a critical step in the bioactivation pathway that can lead to the initiation of toxic effects d-nb.info.

Research indicates that the formation of 1′-hydroxy metabolites can increase with higher doses of the parent compound, suggesting a dose-dependent shift in metabolic pathways towards bioactivation researchgate.net. While 1′-sulfoxy metabolites can react with macromolecules, they can also be detoxified through reactions with water or conjugation with glutathione d-nb.infonih.gov. Consequently, only a fraction of the formed 1′-sulfoxy metabolite is expected to result in DNA adducts nih.gov.

DNA Adduct Profiling (e.g., N2-(trans-Isomyristicin-3′-yl)-2′-deoxyguanosine)

The reactive metabolites of this compound, particularly the carbocations generated from the unstable 1′-sulfoxy metabolite, can form covalent adducts with DNA bases researchgate.net. DNA adduct formation is considered a key event in the genotoxic mechanism of alkenylbenzenes, including this compound d-nb.infonih.gov.

Studies investigating DNA adduct formation have identified N2-(trans-isomyristicin-3′-yl)-2′-deoxyguanosine as the major myristicin DNA adduct formed in mice d-nb.infonih.govresearchgate.netresearchgate.net. This specific adduct highlights the interaction of the bioactivated this compound metabolite with deoxyguanosine residues in DNA.

Compared to other alkenylbenzenes like methyleugenol and estragole, DNA adduct formation upon exposure to myristicin has generally been observed to be lower and less persistent. It also appears to be about twofold lower than DNA adduct formation upon exposure to safrole in both in vitro and in vivo studies d-nb.inforesearchgate.net.

DNA adduct profiling, often employing techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), is crucial for identifying and quantifying the specific DNA modifications induced by reactive metabolites nih.govre-place.beplos.org. These techniques allow for the detection and characterization of DNA adducts like N2-(trans-isomyristicin-3′-yl)-2′-deoxyguanosine, providing insights into the molecular mechanisms of genotoxicity.

Physiologically Based Kinetic (PBK) Modeling and Species Differences

Physiologically based kinetic (PBK) modeling is a valuable tool for simulating the absorption, distribution, metabolism, and excretion of chemicals within biological systems. These models can predict the internal exposure to a compound and its metabolites, including reactive intermediates, and provide insights into species-specific differences in these processes.

Predictive Modeling for Metabolic Activation

PBK models have been developed to specifically describe the bioactivation and detoxification of myristicin in both rats and humans d-nb.infonih.govresearchgate.netnih.gov. These models are often developed by extending existing PBK models for structurally related alkenylbenzenes, such as safrole, estragole, and methyleugenol, for which more extensive toxicological data may be available d-nb.infonih.gov.

The developed PBK models for myristicin aim to simulate the relative importance of bioactivation pathways, particularly the formation of the proximate and ultimate carcinogenic metabolites, 1′-hydroxymyristicin and 1′-sulfoxymyristicin, respectively, at different dose levels d-nb.infonih.gov. These models incorporate kinetic parameters derived from in vitro studies using liver fractions (microsomes and S9 proteins) from different species d-nb.info.

PBK modeling allows for the prediction of dose-dependent formation of metabolites in target organs, such as the liver d-nb.info. This predictive capability is essential for understanding how exposure levels influence the extent of metabolic activation and the potential for toxicity.

Interspecies Extrapolation and Risk Assessment Methodologies

PBK modeling provides crucial insights into possible species differences in the metabolic activation of myristicin d-nb.infonih.govresearchgate.netnih.gov. By comparing model predictions for different species (e.g., rat and human), researchers can assess variations in the rates of formation and detoxification of key metabolites.

Studies using PBK models for myristicin have revealed species differences in the formation of carcinogenic metabolites. For instance, the formation of 1′-hydroxymyristicin in the liver has been predicted to be at most 1.8-fold higher in rats than in humans. For the ultimate carcinogenic metabolite, 1′-sulfoxymyristicin, the formation has been predicted to be (2.8–4.0)-fold higher in humans compared to rats nih.govresearchgate.netnih.gov. However, model predictions also indicate that the formation of 1′-sulfoxy metabolites for myristicin and safrole in rat and human liver is comparable, with a difference of less than 2.2-fold over a wide dose range nih.govresearchgate.netnih.gov.

These PBK models facilitate interspecies extrapolation, which is a critical component of risk assessment when toxicity data from animal studies are used to estimate potential risks in humans ecetoc.orgepa.govepa.gov. By providing a quantitative understanding of species differences in toxicokinetics and metabolic activation, PBK models can support read-across approaches, where risk assessment for a compound with limited toxicity data (like myristicin) is based on data from a structurally related compound with more comprehensive data (like safrole) d-nb.infonih.govresearchgate.netnih.gov. This contributes to alternative methods in animal testing and provides a more informed basis for risk management d-nb.infonih.govresearchgate.netnih.gov.

Data derived from PBK modeling regarding species differences in metabolic activation can be used to inform the derivation of interspecies extrapolation factors in risk assessment methodologies ecetoc.orgepa.govbaua.denih.gov.

Here is a summary of some key metabolic and adduct formation data for Myristicin:

| Metabolite/Adduct | Formation Pathway | Key Enzyme(s) Involved (if specified) | Role | Species (if specified) |

| 1′-Hydroxymyristicin | 1′-hydroxylation of alkene side chain | CYP1A1 | Proximate carcinogenic metabolite | Rat, Human |

| 1′-Sulfoxymyristicin | Sulfation of 1′-hydroxymyristicin | Sulfotransferases | Ultimate carcinogenic metabolite | Rat, Human |

| N2-(trans-Isomyristicin-3′-yl)-2′-dG | Reaction of reactive metabolite with deoxyguanosine | Not directly specified | Major DNA adduct formed | Mice |

Here is a comparison of predicted 1′-sulfoxymyristicin formation in rat and human liver based on PBK modeling:

| Metabolite | Species | Predicted Formation (relative difference) | Source |

| 1′-Sulfoxymyristicin | Rat | 1.0 (reference) | nih.govresearchgate.netnih.gov |

| 1′-Sulfoxymyristicin | Human | 2.8–4.0 times higher than rat | nih.govresearchgate.netnih.gov |

Toxicological Research and Risk Assessment Methodologies

Genotoxicity and Mutagenicity Studies

Genotoxicity refers to the ability of a chemical substance to damage genetic material, while mutagenicity specifically relates to the induction of permanent transmissible changes in the DNA sequence or structure. chemsafetypro.com Assessing these endpoints is critical in determining the potential of a compound to cause mutations and contribute to carcinogenesis. wuxiapptec.com

In Vitro Genotoxicity and Mutagenicity Assessments

In vitro genotoxicity tests are performed outside of a living organism, typically using cell cultures, to evaluate a substance's potential to induce genetic damage. chemsafetypro.comscitovation.com These tests can assess mutagenic potential and the capacity to cause chromosomal damage. scitovation.com Common in vitro genotoxicity assays include the bacterial reverse mutation assay (Ames test), which identifies substances causing gene mutations, and the chromosomal aberration and micronucleus assays, which detect structural and numerical chromosomal alterations. wuxiapptec.com

While specific detailed in vitro genotoxicity and mutagenicity data focusing solely on Isomyristicin is limited in the available literature, studies on the structurally related myristicin (B1677595) provide some context. Myristicin has been reported to show neither mutagenic activity in the Salmonella typhimurium (Ames) test nor induce Unscheduled DNA Synthesis (UDS) in rat hepatocytes at concentrations up to cytotoxic levels, both with and without metabolic activation. scialert.net However, the genotoxic potential of myristicin is still debated, with some evidence suggesting it produces DNA adducts. scialert.net The discrepancy between different in vitro and in vivo findings for related compounds may be attributed to differences in DNA damage repair activity across the models used. scialert.net

DNA Adduct Profiling and Quantification

DNA adducts are formed when a chemical substance or its reactive metabolite binds covalently to DNA. The formation of DNA adducts is considered evidence supporting a genotoxic mode of action for alkenylbenzenes, including myristicin. nih.gov

In studies involving myristicin exposure in mice, N²-(trans-isomyristicin-3′-yl)-2′-deoxyguanosine was identified as a major DNA adduct formed. nih.govresearchgate.netd-nb.info This indicates that a metabolite structurally related to this compound plays a role in DNA binding. In human hepatic cells (HepG2), myristicin has been shown to yield DNA adducts in quantities comparable to those produced by safrole, another alkenylbenzene with known genotoxic properties. scialert.net However, the binding of myristicin to mouse-liver DNA was found to be weaker compared to safrole, estragole, and methyleugenol. scialert.net DNA adducts have been detected in the livers of mice in in vitro experiments. researchgate.net

Mechanisms of Cellular Toxicity

Understanding the mechanisms by which a compound exerts toxicity at the cellular level is crucial for assessing its potential risk. This involves investigating how the compound interacts with cellular components and processes.

Role of Metabolic Activation in this compound-Induced Cytotoxicity

Metabolic activation is a significant factor in the toxicity of many natural products, including alkenylbenzenes like this compound and myristicin. frontiersin.orgresearchgate.net Biotransformation, often mediated by enzymes such as cytochrome P450 (CYP450), can convert less reactive parent compounds into more reactive and potentially toxic metabolites. frontiersin.orguv.esmhmedical.com

For myristicin, the primary bioactivation pathway involves the 1′-hydroxylation of its alkene side chain, resulting in the formation of 1′-hydroxymyristicin. nih.govd-nb.info This metabolite can subsequently undergo conjugation with sulfate (B86663), leading to the formation of 1′-sulfoxymyristicin, which is considered the ultimate reactive electrophilic metabolite capable of forming DNA adducts. scialert.netd-nb.infofrontiersin.org Studies have indicated that CYP1A1 is primarily involved in the formation of 1′-hydroxymyristicin. researchgate.netnih.gov

The cytotoxicity induced by myristicin in primary mouse hepatocytes has been associated with its bioactivation, specifically linked to the formation of an N-acetylcysteine adduct. researchgate.netnih.gov Supplementation with N-acetylcysteine was found to protect against the cytotoxicity induced by both myristicin and 1'-hydroxymyristicin, suggesting a role for conjugation with thiols like cysteine in detoxification. researchgate.netnih.gov While these studies focus on myristicin, the identification of an this compound-derived DNA adduct highlights the relevance of similar metabolic activation pathways for this compound or its metabolic precursors.

Mitochondrial Dysfunction and Oxidative Stress

Cellular toxicity can arise from various mechanisms, including the disruption of mitochondrial function and the induction of oxidative stress. nih.govmdpi.com Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense mechanisms, leading to damage to cellular macromolecules like DNA, proteins, and lipids. nih.govmedicalnewstoday.comfrontiersin.org Mitochondrial dysfunction can impair cellular energy production and trigger apoptotic pathways, contributing to cell death. mhmedical.comgoogle.com

Research on myristicin has demonstrated its ability to induce apoptosis in human leukaemia cells through the mitochondrial pathway. wikipedia.orgnih.gov This process was characterized by alterations in mitochondrial membrane potential and the release of cytochrome c. wikipedia.orgnih.gov Given the structural similarity between this compound and myristicin, it is plausible that this compound could potentially influence similar cellular pathways. Some studies suggest that this compound may possess antioxidant properties, which could potentially offer protective effects against oxidative stress-related damage. ontosight.ai However, further specific research on this compound's direct effects on mitochondrial function and oxidative stress is needed to fully elucidate its role in these processes.

Computational Toxicology and Quantitative Structure-Activity Relationship (QSAR) Modeling

Computational toxicology approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, play an increasingly important role in predicting the potential toxicity of chemical compounds. nih.goveuropa.eu QSAR models establish relationships between the structural properties of chemicals and their biological activities or toxic effects, allowing for the prediction of toxicity based on chemical structure. nih.gov These models can be valuable tools for filling data gaps and prioritizing chemicals for further experimental testing, contributing to more efficient risk assessment. europa.euqsartoolbox.orgthepsci.eu

Physiologically based kinetic (PBK) modeling is another computational tool used to simulate the absorption, distribution, metabolism, and excretion of chemicals in biological systems. PBK modeling has been applied to study the bioactivation of alkenylbenzenes like myristicin, providing insights into species differences in metabolic pathways and the formation of reactive metabolites. nih.govresearchgate.net Such models can potentially facilitate read-across assessments, where toxicological information from a well-studied compound is used to estimate the risk of a structurally related compound for which less data is available. researchgate.net Computational studies focusing on the biotransformation of alkenylbenzenes by various CYP enzymes can also offer valuable perspectives on their potential bioactivation and toxicity. researchgate.netresearchgate.net While specific published QSAR or detailed PBK models focusing exclusively on this compound's toxicity were not prominently found in the search results, these computational methods are relevant for assessing the potential toxicity of this compound due to its structural relationship to other alkenylbenzenes that have been studied using these approaches.

Predictive Models for Toxicological Endpoints

Predictive models play a crucial role in modern toxicology by enabling the estimation of potential toxicological endpoints based on chemical structure and other properties, without the need for extensive experimental testing. These models can include Quantitative Structure-Activity Relationships (QSARs) and machine learning algorithms. nih.govthepsci.eu While general predictive models exist for various toxicity endpoints across diverse chemical spaces, specific published models developed or validated exclusively for predicting the toxicological endpoints of this compound were not prominently found in the consulted literature. nih.govresearchgate.net However, the principles of these models are applicable to organic compounds like this compound, a benzodioxole derivative. hmdb.canih.gov Predictive models aim to correlate structural features or physicochemical properties of a compound with its potential to cause specific toxic effects, such as organ toxicity. nih.gov The development and application of such models for this compound would typically involve compiling available toxicological data, identifying relevant molecular descriptors, and employing statistical or machine learning techniques to build a predictive relationship.

In Silico Prediction of Metabolic Bioactivation and Toxicity Risks

In silico methods are valuable tools for predicting how a compound might be metabolized by the body and whether its metabolites are likely to be toxic. Metabolic bioactivation, the process by which a compound is converted into reactive metabolites, is a key consideration in toxicity risk assessment. For compounds like this compound, which are structurally related to other alkenylbenzenes, understanding their metabolic fate is critical. researchgate.net

Studies on structurally similar compounds, such as myristicin, have utilized in silico pipelines to investigate metabolic bioactivation pathways, particularly the involvement of cytochrome P450 (CYP) enzymes. researchgate.net For myristicin, CYP1A1 has been identified as a key enzyme involved in the formation of 1'-hydroxymyristicin, a metabolite associated with toxicity. researchgate.net Physiologically based kinetic (PBK) models, a type of in silico tool, have also been applied to myristicin to predict its metabolic activation and understand potential species differences in metabolism. researchgate.net These models can provide insights into the formation of reactive metabolites like 1'-sulfoxymyristicin. researchgate.net

Applying similar in silico approaches to this compound would involve predicting potential metabolic transformations, identifying likely enzymes involved (e.g., Phase I and Phase II enzymes), and assessing the potential toxicity of predicted metabolites based on their structures and known toxicophores. mdpi.comnih.govrsc.org While direct in silico prediction results specifically for this compound's metabolic bioactivation and associated toxicity risks were not detailed in the search results, the methodologies applied to myristicin demonstrate the applicability of these tools to this class of compounds.

Read-Across Strategies in Toxicological Evaluation

Read-across is a widely used data gap filling technique in toxicological evaluation and risk assessment, particularly for substances where experimental data are limited. canada.catoxminds.comnih.gov The fundamental principle of read-across is that if a target substance is structurally and functionally similar to one or more source substances for which toxicological data are available, the data from the source substance(s) can be used to predict the properties or effects of the target substance. canada.caeuropa.eu

For this compound, read-across could be a valuable strategy given the potential limitations in comprehensive toxicological data. The approach involves identifying analogues with similar chemical structures, physicochemical properties, and metabolic pathways. toxminds.com The structural similarity of this compound to other phenylpropanoids and alkenylbenzenes, such as myristicin and safrole, makes these compounds potential candidates for read-across. researchgate.net

Structure Activity Relationship Sar Studies and Rational Design

Correlative Studies between Isomyristicin Structure and Biological Efficacy

Identification of Key Structural Features for Biological Activity

While extensive detailed SAR studies specifically on this compound are not widely available in the provided search results, research on related phenylpropanoids and natural product analogues offers insights into potentially key structural features. The presence of the benzodioxole ring system is often associated with the biological activities of this class of compounds. nih.govnih.gov The methoxy (B1213986) group and the propenyl side chain are also likely contributors to its activity through electronic and steric interactions with biological targets. nih.govnih.gov Studies on the isomerization of myristicin (B1677595) to this compound suggest that the position and configuration of the double bond in the propenyl group can influence activity, although one study on sunscreen activity indicated no significant difference between myristicin and this compound in that specific context. setiabudi.ac.id

Correlation between this compound Structure and Efficacy/Selectivity Profiles

The correlation between this compound structure and its efficacy or selectivity profiles is an area that requires further dedicated research. However, by examining studies on structurally related compounds, it can be inferred that subtle changes in the functional groups or the geometry of the molecule can lead to altered interactions with different biological targets, potentially affecting both the potency and the specificity of the compound. For instance, studies on other natural product analogues have shown that even minor structural modifications can significantly impact activity against specific biological targets. nih.govdndi.org The (E) and (Z) isomers of this compound, having different spatial arrangements of the propenyl group, could potentially exhibit different binding affinities or metabolic profiles, leading to variations in their biological effects. nih.govnih.gov

In Silico Approaches for SAR Elucidation

Computational methods play an increasingly important role in modern SAR studies, allowing for the prediction of biological activity and the identification of key structural determinants without the need for extensive experimental synthesis and testing. collaborativedrug.com

Computational Approaches for Structure-Activity Relationship Analysis

Computational approaches for SAR analysis of compounds like this compound can involve various techniques. These include quantitative structure-activity relationship (QSAR) modeling, which builds mathematical models correlating molecular descriptors with biological activity. wikipedia.org Other methods include molecular docking studies to predict the binding mode and affinity of this compound to target proteins, and molecular dynamics simulations to study the stability of these interactions. While specific computational SAR studies on this compound were not prominently found, these methods are generally applicable to understanding the relationship between its structure and potential biological targets. nih.govthepsci.eu

Machine Learning and Artificial Intelligence Applications in SAR Studies

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in SAR studies to analyze complex biological data and chemical structures. researchgate.netesa.inticeye.comarxiv.orgmdpi.com These techniques can be used to build predictive models for the activity of new compounds, identify structural patterns associated with desired or undesired biological effects, and explore large chemical spaces for potential drug candidates. collaborativedrug.comnih.gov For this compound, ML and AI could potentially be used to predict its activity against various targets based on its structure and compare it to known active compounds, or to guide the design of novel analogues with predicted improved properties. nih.gov

Design and Synthesis of this compound Analogues for Targeted Activities

The insights gained from SAR studies, both experimental and in silico, are crucial for the rational design and synthesis of this compound analogues with targeted biological activities. rsc.orgresearchgate.net This involves modifying the core structure of this compound to enhance potency, improve selectivity for a specific target, increase stability, or alter pharmacokinetic properties. nih.gov

Based on SAR information, medicinal chemists can design analogues with specific structural modifications, such as alterations to the methoxy group, variations in the propenyl side chain (e.g., saturation, chain length modifications, or introduction of other functional groups), or modifications to the benzodioxole ring system. The synthesis of these designed analogues is then undertaken to experimentally evaluate their biological activity and validate the SAR hypotheses. This iterative process of design, synthesis, and testing is central to the development of new therapeutic agents based on natural product scaffolds like this compound. nih.govrsc.orgpreprints.org

Structure-Based Drug Design Principles Applied to this compound Framework

Structure-Based Drug Design (SBDD) is a powerful approach that utilizes the three-dimensional (3D) structure of a biological target (usually a protein) to guide the design and optimization of drug candidates drugdiscoverynews.comresearchgate.netgardp.orgdomainex.co.uk. The process typically involves:

Target Identification and Validation: Identifying a protein target involved in a disease process. mdpi.com

Determining the 3D Structure of the Target: Obtaining the high-resolution 3D structure of the target protein using techniques like X-ray crystallography, NMR spectroscopy, or cryo-electron microscopy drugdiscoverynews.comresearchgate.netgardp.orgdomainex.co.ukmdpi.com. If experimental structures are not available, computational methods like homology modeling can be used researchgate.netmdpi.com.

Identifying Binding Sites: Analyzing the target structure to locate potential binding pockets where a small molecule could interact drugdiscoverynews.comgardp.orgmdpi.com.

Designing or Identifying Potential Ligands: Using computational methods such as virtual screening (docking libraries of compounds to the binding site) or de novo drug design (building new molecules piece by piece within the binding site) to identify molecules likely to bind to the target drugdiscoverynews.comgardp.orgmdpi.com.

Evaluating and Refining Interactions: Analyzing the predicted interactions between the potential ligand and the target protein at the molecular level to understand binding affinity and specificity drugdiscoverynews.comgardp.orgmdpi.com.

Synthesis and Experimental Testing: Synthesizing the designed compounds and experimentally testing their biological activity drugdiscoverynews.com.

Iterative Optimization: Using the experimental results and further structural information (e.g., co-crystal structures of the target bound to the ligand) to refine the compound structure in iterative cycles drugdiscoverynews.comgardp.org.

Applying SBDD principles to the this compound framework would involve identifying a specific biological target with which this compound or its analogs are intended to interact. Obtaining the 3D structure of this target, preferably in complex with this compound or a related compound, would provide detailed insights into the binding mode and key interactions. This structural information could then be used to rationally design modifications to the this compound structure to improve binding affinity, selectivity, and other desired properties. While the search results mention that MDBs interact with CYP enzymes researchgate.net, specific details on applying SBDD with this compound and CYP enzymes or other potential targets were not found. The general principles of SBDD, however, provide a roadmap for how the this compound framework could be explored and optimized for specific biological targets if relevant structural data becomes available.

Preclinical Research and Therapeutic Potential

In Vitro Efficacy and Mechanism Investigations in Cellular Models

In vitro studies using various cell culture models are fundamental in the early stages of drug discovery to assess the potential efficacy and explore the underlying mechanisms of action of a compound like isomyristicin. These studies provide controlled environments to observe cellular responses to the compound.

Cell Culture Models for Efficacy Assessment

Cell culture models are widely used to evaluate the direct effects of compounds on specific cell types relevant to various diseases. These models allow for controlled experiments to determine the concentration-dependent effects of this compound on cell viability, proliferation, and other cellular processes. For instance, cell viability and proliferation assays, such as MTT, XTT, WST-1, and luminescent ATP assays, are commonly employed to quantify the number of metabolically active cells after treatment with a test compound. sigmaaldrich.comlicorbio.com These assays can help determine the cytotoxic or growth-inhibitory effects of this compound on different cell lines. Cell-based assays are essential for understanding a compound's efficacy, potency, and safety within a complex biological system. curiaglobal.com

Studies have utilized cell culture models to assess the efficacy of natural compounds, including this compound, against various targets. For example, this compound showed lethal effects against Schistosoma mansoni schistosomula in co-culture experiments. researchgate.net At a concentration of 60 μg/mL, this compound achieved 85-100% killing of schistosomula. researchgate.net A dose-response curve indicated an IC50 of 150.5 μg/mL for this compound against S. mansoni schistosomula. researchgate.net

Cell culture models also include more complex systems like 3D cell cultures, which can better mimic the in vivo tissue environment compared to traditional 2D monolayers. mdpi.com These advanced models can provide more physiologically relevant data for efficacy assessment.

Here is a summary of in vitro efficacy data for this compound against S. mansoni schistosomula:

| Target Organism | Model Type | Assay Method | Concentration (μg/mL) | Effect (% Killing) | IC50 (μg/mL) |

| Schistosoma mansoni | Schistosomula | Trypan blue exclusion | 60 | 85-100 | 150.5 |

Advanced Cellular Assays for Pathway Elucidation